kn-92

Description

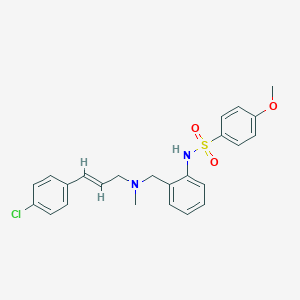

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAOVVIUGUOYHA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Role of KN-92 in Cellular Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of KN-92, a crucial chemical probe in cellular and molecular biology. Primarily recognized as the inactive structural analog of the potent Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor, KN-93, the principal function of this compound is to serve as a negative control in experimental designs. Its use is critical for delineating the specific effects of CaMKII inhibition by KN-93 from potential off-target activities. However, it is imperative for researchers to understand that this compound is not biologically inert. This guide elucidates the well-documented off-target effects of this compound, particularly its interactions with various ion channels. By providing a comprehensive overview of its primary function and secondary effects, this document aims to equip researchers with the knowledge required for the rigorous design and accurate interpretation of cellular assays involving this compound.

Core Function: The Negative Control for CaMKII Inhibition

This compound is structurally similar to KN-93 but lacks the functional group necessary for inhibiting CaMKII, making it an ideal negative control.[1][2][3] In cellular assays, the parallel use of this compound alongside KN-93 allows researchers to attribute any observed effects specifically to the inhibition of CaMKII. If a biological outcome is observed with KN-93 treatment but not with an equivalent concentration of this compound, it provides strong evidence for the involvement of CaMKII in that process.

The CaMKII Signaling Pathway

CaMKII is a serine/threonine protein kinase that plays a pivotal role in numerous cellular processes, including cell cycle regulation, apoptosis, and synaptic plasticity. Its activation is triggered by an increase in intracellular calcium ions (Ca2+), which bind to calmodulin (CaM). The Ca2+/CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that activates the kinase. KN-93 competitively blocks the binding of CaM to CaMKII, thereby preventing its activation.[4][5] this compound, lacking this inhibitory activity, does not interfere with this process.

Quantitative Data on this compound in Cellular Assays

The following tables summarize the concentrations of this compound and KN-93 used in various cellular assays and highlight their differential effects.

Cell Proliferation and Growth

| Cell Line | Compound | Concentration Range (µM) | Effect on Cell Growth/Proliferation | Reference |

| LX-2 (Human Hepatic Stellate Cells) | KN-93 | 5-50 | Inhibited | [2] |

| LX-2 (Human Hepatic Stellate Cells) | This compound | 5-50 | Ineffective | [2] |

Off-Target Effects of this compound

While specific IC50 values for this compound's off-target effects are not consistently reported across the literature, its activity as an ion channel blocker is well-documented. Researchers should be aware of these effects, especially when high concentrations of this compound are used.

| Target | Effect | Affected Channels | Reference |

| Voltage-gated Potassium (Kv) Channels | Blocker | Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, hERG | [1][6] |

| L-type Calcium Channels | Reversible Reduction of Currents | CaV1.2, CaV1.3 |

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control.

Cell Viability Assay (MTT/WST-8 Assay)

This protocol outlines a typical cell viability assay to assess the effect of KN-93 on cell proliferation, with this compound serving as a negative control.

Materials:

-

Cell line of interest (e.g., LX-2)

-

Complete cell culture medium

-

96-well tissue culture plates

-

KN-93 (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

MTT or WST-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment Preparation: Prepare serial dilutions of KN-93 and this compound in complete medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%). Prepare a vehicle control with the same final DMSO concentration.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared treatments (Vehicle, KN-93, and this compound at various concentrations) to the respective wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Viability Measurement:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are fully dissolved.

-

For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compare the dose-response curves of KN-93 and this compound.

Western Blot Analysis of CaMKII Signaling

This protocol describes how to assess the effect of KN-93 on the phosphorylation of a downstream target of CaMKII, using this compound to control for non-specific effects.

Materials:

-

Cell line of interest

-

6-well tissue culture plates

-

KN-93 and this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CaMKII substrate, anti-total CaMKII substrate, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with vehicle, KN-93, or this compound at the desired concentration for the specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against the total protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control. Compare the effects of KN-93 and this compound on the phosphorylation of the CaMKII substrate.

Conclusion and Best Practices

This compound is an indispensable tool for researchers investigating CaMKII-mediated cellular processes. Its primary role as a negative control for KN-93 is fundamental for the validation of experimental findings. However, the off-target effects of this compound, particularly on ion channels, cannot be disregarded.

Best Practices for Using this compound:

-

Always use this compound in parallel with KN-93: This is the most critical aspect of its application to ensure that the observed effects are due to CaMKII inhibition.

-

Use the lowest effective concentration: To minimize the potential for off-target effects, it is advisable to perform dose-response experiments for both KN-93 and this compound.

-

Be mindful of the cellular context: The expression and importance of the off-target channels can vary between cell types. Researchers should consider the ion channel profile of their experimental system.

-

Acknowledge potential off-target effects: When interpreting and reporting data, the known off-target effects of this compound should be acknowledged, especially if unexpected results are observed.

By adhering to these best practices and understanding the dual nature of this compound, researchers can enhance the rigor and reliability of their findings in the complex field of cellular signaling.

References

- 1. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE CONCISE GUIDE TO PHARMACOLOGY 2017/18: Voltage‐gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]

- 4. mdpi.com [mdpi.com]

- 5. Determining K+ Channel Activation Curves from K+ Channel Currents Often Requires the Goldman–Hodgkin–Katz Equation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical characterization of ion channel blockade. Competitive binding to periodically accessible receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Pharmacology of KN-92: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational pharmacology of KN-92, a widely used tool compound in cellular signaling research. While primarily known as the inactive analog of the Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93, a nuanced understanding of this compound's own biological activities is critical for the accurate interpretation of experimental results. This document details the mechanism of action of KN-93, the comparative pharmacology of this compound, their off-target effects, and provides detailed experimental protocols for their characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate comprehension.

Introduction

KN-93 is a widely utilized cell-permeable inhibitor of CaMKII, a serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including synaptic plasticity, gene expression, and ion channel regulation. To delineate the specific effects of CaMKII inhibition, its structural analog, this compound, is often employed as a negative control. This compound is considered inactive against CaMKII, yet it shares some of the off-target effects of KN-93.[1][2] A thorough understanding of the pharmacological profiles of both compounds is therefore essential for rigorous experimental design and data interpretation.

Mechanism of Action of the Parent Compound, KN-93

KN-93 acts as a competitive inhibitor of CaMKII by interfering with the binding of calmodulin (CaM) to the kinase.[3] The activation of CaMKII is a multi-step process initiated by an increase in intracellular Ca2+. Ca2+ binds to CaM, inducing a conformational change that allows the Ca2+/CaM complex to bind to the regulatory domain of CaMKII. This binding displaces the autoinhibitory domain from the catalytic domain, leading to the activation of the kinase and subsequent autophosphorylation and substrate phosphorylation. KN-93 is thought to bind to CaMKII in a manner that prevents the binding of the Ca2+/CaM complex, thereby locking the kinase in its inactive state.

Comparative Pharmacology of this compound and KN-93

While this compound is designated as the inactive control for KN-93, it is crucial to recognize that both compounds exhibit off-target activities, particularly on various ion channels. The key distinction lies in their differential potency against CaMKII and these off-target sites.

Inhibition of CaMKII

KN-93 is a moderately potent inhibitor of CaMKII, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range.[2] In contrast, this compound shows significantly less to no inhibitory activity against CaMKII at comparable concentrations.

| Compound | Target | IC50 | Ki | Reference |

| KN-93 | CaMKII | ~1–4 µM | Not Widely Reported | [2] |

| This compound | CaMKII | Significantly > 10 µM (Often cited as inactive) | Not Applicable | [1] |

Off-Target Effects on Ion Channels

Both this compound and KN-93 have been shown to directly modulate the activity of L-type calcium channels and various voltage-gated potassium (Kv) channels. Notably, this compound is often less potent than KN-93 in its off-target effects, but these effects are not negligible and must be considered when interpreting experimental data.

Both compounds have been reported to inhibit L-type calcium channels independently of their effects on CaMKII.[4] This direct channel blockade can confound studies where CaMKII is hypothesized to regulate these channels.

| Compound | Ion Channel | Effect | Potency | Reference |

| KN-93 | L-type Ca2+ Channels | Inhibition | More Potent | [2] |

| This compound | L-type Ca2+ Channels | Inhibition | Less Potent | [2] |

A detailed study by Rezazadeh et al. (2006) demonstrated that KN-93, but not this compound, blocks several members of the Kv1, Kv2, Kv3, and Kv4 channel families at concentrations used to inhibit CaMKII.[2] This highlights a key pharmacological difference between the two compounds beyond their action on CaMKII.

| Compound | Ion Channel Family | Effect of KN-93 (at CaMKII inhibitory concentrations) | Effect of this compound (at comparable concentrations) | Reference |

| KN-93 | Kv1, Kv2, Kv3, Kv4, Kv7 (hERG) | Blockade | No significant blockade | [2] |

| This compound | Kv Channels | Can exhibit some blocking activity, but generally less potent than KN-93 | Can exhibit some blocking activity | [2] |

Experimental Protocols

In Vitro CaMKII Kinase Assay using Radiolabeled ATP

This protocol provides a method for determining the IC50 of compounds like this compound and KN-93 against CaMKII.

Materials:

-

Purified, active CaMKII enzyme

-

CaM

-

CaCl2

-

Autocamtide-2 (a specific peptide substrate for CaMKII)

-

[γ-32P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound and KN-93 stock solutions (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter and scintillation fluid

-

Phosphoric acid

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CaCl2, and CaM.

-

Add the CaMKII enzyme to the reaction mixture.

-

Add varying concentrations of this compound or KN-93 to the reaction wells. Include a vehicle control (DMSO).

-

Add the peptide substrate, Autocamtide-2.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity on the dried phosphocellulose papers using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition

This protocol allows for the measurement of the direct effects of this compound and KN-93 on L-type calcium currents.

Cell Preparation:

-

Use a cell line stably expressing the desired L-type calcium channel subtype (e.g., HEK293 cells expressing Cav1.2).

-

Culture cells to an appropriate density for patch-clamp experiments.

Solutions:

-

External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl2 (as the charge carrier), 10 HEPES, adjusted to pH 7.4 with TEA-OH.

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing varying concentrations of this compound or KN-93.

-

Record currents at each concentration after allowing for sufficient time for the drug to equilibrate.

-

Measure the peak inward current at each concentration.

-

Calculate the percentage of inhibition at each concentration relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: CaMKII signaling pathway and the inhibitory action of KN-93.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound/KN-93 pharmacology.

Conclusion

This compound serves as an indispensable control for its widely used, CaMKII-inhibiting counterpart, KN-93. However, researchers must exercise caution and be cognizant of the off-target effects inherent to both molecules. This guide provides the foundational pharmacological data and detailed experimental protocols necessary to design and interpret experiments with these compounds accurately. By carefully considering the differential potencies of this compound and KN-93 on both the intended target and off-target ion channels, the scientific community can continue to effectively probe the complex roles of CaMKII in cellular physiology and pathophysiology.

References

Unmasking the Molecular Interactions of KN-92: A Technical Guide for Researchers

An In-depth Examination of the Primary and Off-Target Molecular Interactions of a Widely Used CaMKII Control Compound

Introduction

KN-92 is a widely utilized chemical compound in biomedical research, primarily serving as a negative control for its structural analog, KN-93, a potent inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). While this compound is designed to be inactive against CaMKII, a comprehensive understanding of its molecular interactions is crucial for the accurate interpretation of experimental results. This technical guide provides a detailed overview of the known molecular targets of this compound, with a focus on its off-target effects on various ion channels. This document is intended for researchers, scientists, and drug development professionals who employ this compound in their experimental designs.

Primary Target: Inactivity Against CaMKII

This compound is synthesized as a close structural analog of KN-93, with the critical distinction of being inactive as a CaMKII inhibitor.[1] KN-93 competitively blocks the binding of calmodulin to CaMKII, thereby preventing its activation. This compound, lacking this inhibitory activity, is therefore ideally used to control for potential off-target or non-specific effects of KN-93 in cellular and in vivo studies. This allows researchers to attribute the observed effects of KN-93 specifically to the inhibition of CaMKII.

Off-Target Profile of this compound: A Critical Consideration

Despite its intended inactivity against the primary target of its analog, this compound exhibits a significant off-target pharmacological profile, primarily impacting the function of various ion channels. These interactions are critical to consider when designing experiments and interpreting data where this compound is used as a control.

Voltage-Gated Potassium (Kv) Channels

A significant body of evidence demonstrates that this compound functions as a blocker of several voltage-gated potassium (Kv) channels. This includes channels from multiple subfamilies, such as Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and the hERG (human Ether-à-go-go-Related Gene) channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).

The inhibitory effect of this compound on IKr has been quantified, with studies showing a significant reduction in current. For instance, at a concentration of 1 µM, this compound has been observed to reduce the IKr current by 45.28%. This direct channel-blocking activity is independent of CaMKII, as this compound does not inhibit this kinase.

L-Type Calcium (CaV1) Channels

In addition to its effects on potassium channels, this compound has been shown to inhibit L-type voltage-gated calcium channels, specifically CaV1.2 and CaV1.3. This inhibition is a direct, reversible, and specific effect on the channel protein itself. The inhibitory action of this compound on L-type calcium channels is dose-dependent. While both KN-93 and this compound exhibit this off-target effect, this compound is reportedly less potent than KN-93 in this regard.

Quantitative Analysis of this compound Interactions

For researchers to effectively control for the off-target effects of this compound, a quantitative understanding of its potency at these unintended targets is essential. The following table summarizes the available quantitative data for the interaction of this compound with its known molecular targets.

| Target Family | Specific Target | Interaction Type | Quantitative Data (IC50/Ki) | Notes |

| Kinase | CaMKII | No Inhibition | Not Applicable | Designed as an inactive analog of the CaMKII inhibitor KN-93. |

| Ion Channel | Voltage-Gated Potassium (Kv) Channels | Blocker | Not fully established for all subtypes. 1 µM this compound reduces IKr (hERG) by 45.28%. | Broad-spectrum blocking activity on several Kv channel subtypes. |

| Ion Channel | L-Type Calcium (CaV1) Channels | Inhibitor | Specific IC50 values not yet fully detailed in publicly available literature. Known to be dose-dependent and less potent than KN-93. | Affects both CaV1.2 and CaV1.3 subtypes. |

Experimental Methodologies

The characterization of this compound's molecular interactions has been primarily achieved through electrophysiological techniques, particularly patch-clamp recording.

Electrophysiological Recording of Ion Channel Activity

Objective: To measure the effect of this compound on the currents flowing through specific ion channels (e.g., Kv or CaV channels) expressed in a cellular system.

General Protocol:

-

Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the specific ion channel subunit of interest. Alternatively, primary cells endogenously expressing the channel, such as ventricular myocytes, can be used.

-

Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration to measure macroscopic currents from the entire cell membrane.

-

Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit the characteristic currents of the ion channel being studied. For example, for Kv channels, this typically involves a series of depolarizing voltage steps from a holding potential.

-

Compound Application: Perfuse the cells with a control solution and then with a solution containing a known concentration of this compound.

-

Data Acquisition: Record the ion channel currents before, during, and after the application of this compound.

-

Data Analysis: Analyze the recorded currents to determine the extent of inhibition or block caused by this compound. This can be quantified by measuring the reduction in the peak current amplitude or the total charge transfer. Dose-response curves can be generated by testing a range of this compound concentrations to calculate the IC50 value.

Example Internal Pipette Solution for L-Type Calcium Channel Recording:

-

135 mM CsCl

-

10 mM EGTA

-

10 mM HEPES

-

4 mM Mg-ATP

-

pH adjusted to 7.2 with CsOH

Signaling Pathway and Workflow Diagrams

To visually represent the molecular interactions and experimental logic discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of this compound Off-Target Effects

Caption: Off-target signaling of this compound on ion channels.

Experimental Workflow for Assessing this compound Off-Target Effects

Caption: Workflow for electrophysiological analysis of this compound.

Conclusion

References

The Critical Role of KN-92 as a Negative Control in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of neuroscience research, the specific inhibition of signaling pathways is paramount to elucidating the molecular mechanisms underpinning complex neuronal processes. KN-93, a widely utilized inhibitor of Calcium/Calmodulin-dependent protein kinase II (CaMKII), has been instrumental in these investigations. However, the potential for off-target effects necessitates the use of a proper negative control. This technical guide provides a comprehensive overview of KN-92, the structurally similar but inactive analog of KN-93, and its critical role as a negative control. We delve into its mechanism of action (or inaction), detail its known off-target effects, and provide structured experimental protocols for its application in key neuroscience techniques, including electrophysiology, calcium imaging, and Western blotting. This guide aims to equip researchers with the knowledge and methodologies required to employ this compound effectively, thereby ensuring the rigorous and accurate interpretation of experimental data.

Introduction: The Imperative for a Reliable Negative Control

Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that plays a pivotal role in numerous neuronal functions, most notably in synaptic plasticity, learning, and memory. The pharmacological inhibitor KN-93 has been a cornerstone in studies aiming to dissect the involvement of CaMKII in these processes. KN-93 competitively blocks the binding of calmodulin to the kinase, thereby preventing its activation. However, like many small molecule inhibitors, KN-93 is not without its limitations, including a range of off-target effects that can confound data interpretation.

Mechanism of Action: The Intentional Lack Thereof

This compound is designed to be pharmacologically inactive against CaMKII. Its structural similarity to KN-93 means it shares physicochemical properties that can influence cell permeability and non-specific binding. However, subtle molecular alterations render it incapable of binding to the calmodulin-binding site of CaMKII, thus it does not inhibit the kinase's activity.[3] This intentional lack of CaMKII inhibition is the very basis of its function as a negative control.

Off-Target Effects: A Critical Consideration

A crucial aspect of utilizing this compound as a negative control is the understanding that it is not entirely inert and shares some of the off-target effects of KN-93. The primary off-target effects of both compounds are on voltage-gated ion channels.

Inhibition of L-type Calcium Channels

Both KN-93 and its inactive analog this compound have been shown to cause a reversible and specific reduction in the currents of L-type calcium channels (CaV1.2 and CaV1.3).[4] This inhibition is dose- and time-dependent and is independent of CaMKII activity.[4] Therefore, when studying processes involving L-type calcium channel activity, it is imperative to use this compound to control for these effects.

Inhibition of Voltage-Gated Potassium Channels

KN-93 and this compound have also been reported to block macroscopic voltage-dependent potassium currents (Kv).[5] Specifically, this compound has been shown to reduce the rapid component of the delayed rectifier potassium current (IKr). One study demonstrated a 45.28% reduction in IKr charge (QKr) at a concentration of 1 µM.[6][7] This effect on potassium channels can significantly alter neuronal excitability and must be accounted for in experimental design and data interpretation.

Quantitative Data on Off-Target Effects

For the precise design of experiments, it is essential to be aware of the effective concentrations at which this compound exerts its off-target effects. The following tables summarize the available quantitative data.

| Target Ion Channel | Compound | Parameter | Value | Cell Type | Reference |

| L-type Calcium Channel (CaV1.2/1.3) | This compound | % Inhibition | Concentration and time dependent | Cultured cells, primary neurons, brain slices | [4] |

| Rapid Delayed Rectifier K+ Current (IKr) | This compound | % Reduction of QKr | 45.28% at 1 µM | Mammalian ventricular myocytes | [6][7] |

| Target Ion Channel | Compound | Parameter | Value | Cell Type | Reference |

| L-type Calcium Channel (CaV1.2/1.3) | KN-93 | % Inhibition | Concentration and time dependent | Cultured cells, primary neurons, brain slices | [4] |

| Rapid Delayed Rectifier K+ Current (IKr) | KN-93 | IC50 | 102.57 ± 9.28 nM | Mammalian ventricular myocytes | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as a negative control in common neuroscience experiments.

Electrophysiology: Studying Synaptic Plasticity (LTP) in Hippocampal Slices

Objective: To determine if the inhibition of long-term potentiation (LTP) by KN-93 is specifically due to CaMKII inhibition.

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

KN-93 (e.g., 10 µM stock in DMSO)

-

This compound (e.g., 10 µM stock in DMSO)

-

Hippocampal slices from rodents

-

Standard electrophysiology rig with perfusion system

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from the animal model of choice and allow them to recover in aCSF for at least 1 hour.

-

Baseline Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals for at least 20 minutes.

-

Drug Application:

-

Control Group: Continue perfusion with aCSF.

-

KN-93 Group: Switch the perfusion to aCSF containing the final desired concentration of KN-93 (e.g., 1-10 µM). Incubate the slice for at least 20-30 minutes before LTP induction.

-

This compound Group: Switch the perfusion to aCSF containing the same final concentration of this compound as the KN-93 group. Incubate for the same duration.

-

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

-

Data Analysis: Compare the degree of potentiation in the three groups. If KN-93 blocks or significantly reduces LTP compared to the control group, while this compound has no significant effect on LTP, it can be concluded that the effect of KN-93 is due to CaMKII inhibition.

Calcium Imaging

Objective: To verify that changes in intracellular calcium dynamics observed with KN-93 are a result of CaMKII inhibition.

Materials:

-

Cultured neurons or acute brain slices

-

Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)

-

Imaging buffer (e.g., HEPES-buffered saline)

-

KN-93 and this compound stocks in DMSO

-

Fluorescence microscope equipped for live-cell imaging

Procedure:

-

Cell Preparation and Loading: Load cultured neurons or brain slices with the chosen calcium indicator according to the manufacturer's protocol.

-

Baseline Imaging: Acquire a stable baseline of intracellular calcium levels or stimulus-evoked calcium transients for several minutes.

-

Drug Application:

-

Control Group: Perfuse with imaging buffer containing DMSO vehicle.

-

KN-93 Group: Perfuse with imaging buffer containing the final concentration of KN-93.

-

This compound Group: Perfuse with imaging buffer containing the same final concentration of this compound.

-

-

Stimulation and Recording: Elicit calcium transients using an appropriate stimulus (e.g., electrical field stimulation, puff application of a neurotransmitter). Record the changes in fluorescence intensity over time. One study used depolarizing current pulses (0.4 nA, 500 msec) to induce Ca2+ transients.[8]

-

Data Analysis: Analyze the amplitude, duration, and frequency of the calcium transients in each group. A specific effect of CaMKII inhibition would be demonstrated if KN-93 alters the calcium dynamics compared to the control, while this compound does not produce a similar effect.

Western Blotting for CaMKII Phosphorylation

Objective: To confirm that KN-93, but not this compound, inhibits the autophosphorylation of CaMKII at Threonine-286, a marker of its activation.

Materials:

-

Neuronal cell culture or tissue homogenates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

KN-93 and this compound stocks in DMSO

-

Primary antibodies: anti-phospho-CaMKII (Thr286) and anti-total-CaMKII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Standard Western blotting equipment

Procedure:

-

Cell Treatment: Treat neuronal cultures or tissue preparations with vehicle (DMSO), KN-93, or this compound at the desired concentration for a specified time.

-

Lysis: Lyse the cells or tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-CaMKII (Thr286) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CaMKII to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for phospho-CaMKII and total CaMKII. A specific inhibitory effect of KN-93 is confirmed if it significantly reduces the ratio of phospho-CaMKII to total CaMKII compared to the vehicle and this compound treated groups.

Visualization of Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the CaMKII signaling pathway and a typical experimental workflow using this compound.

Conclusion

The use of this compound as a negative control is not merely a suggestion but a requirement for rigorous scientific inquiry into the roles of CaMKII. Its ability to parse the specific effects of CaMKII inhibition from the off-target actions of KN-93 is invaluable. However, researchers must remain vigilant of this compound's own pharmacological activities, particularly its inhibitory effects on L-type calcium and voltage-gated potassium channels. By employing the detailed protocols and understanding the quantitative aspects of its off-target effects as outlined in this guide, scientists can enhance the reliability and validity of their findings, ultimately leading to a more accurate understanding of the complex signaling networks that govern neuronal function.

References

- 1. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Increases Small-Conductance Ca2+-Activated K+ Current in Patients with Chronic Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic Ca2+/Calmodulin-Dependent Protein Kinase II Inhibition Rescues Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Off-Target Cardiac Effects of KN-92: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-92, a derivative of the Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93, is frequently employed as a negative control in experimental studies due to its inability to inhibit CaMKII. However, a growing body of evidence from preliminary studies in cardiac myocytes reveals that this compound is not inert and exerts significant off-target effects on cardiac electrophysiology. This technical guide provides a comprehensive overview of the known effects of this compound on cardiac myocytes, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to aid researchers in the accurate interpretation of their findings and to inform future drug development endeavors.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its analog KN-93 on key cardiac ion channels. It is important to note that while this compound is considered the "inactive" analog concerning CaMKII inhibition, it demonstrates activity against other cardiac targets.

Table 1: Inhibitory Effects of this compound and KN-93 on Cardiac Ion Channels

| Compound | Ion Channel | Species | Reported Effect | Concentration | Citation |

| This compound | IKr (rapid delayed rectifier K+ current) | Rabbit, Guinea Pig | Inhibition | 1 µM (reduced QKr by 45.28%) | [1] |

| This compound | L-type Ca2+ channels (CaV1.2, CaV1.3) | Not specified | Reversible reduction of currents | Dose-dependent | [2] |

| KN-93 | IKr (rapid delayed rectifier K+ current) | Rabbit, Guinea Pig | IC50: 102.57 ± 9.28 nM | - | [1] |

| KN-93 | L-type Ca2+ channels (CaV1.2, CaV1.3) | Not specified | Reversible reduction of currents | Dose-dependent | [2] |

Table 2: Effects of this compound on Cellular Function in Cardiac Myocytes

| Parameter | Species | Experimental Model | Treatment | Observed Effect | Citation |

| Arrhythmias (Isoproterenol-induced) | Mouse | Hypertrophic mice | 10 µmol/kg IP | No effect | |

| Left Ventricular & Myocyte Function | Rat | Heart Failure Model | 70 µg/kg per day (mini-pump) | Failed to improve function | |

| Spontaneous Contractile Activity (Ouabain-induced) | Rat | Ventricular myocytes | 2.5 µmol/L | Did not prevent spontaneous activity |

Experimental Protocols

Isolation and Culture of Adult Ventricular Myocytes

A standard enzymatic digestion method is utilized for the isolation of ventricular myocytes from adult rabbit or guinea pig hearts.

-

Perfusion: The heart is cannulated via the aorta and perfused with a Ca2+-free buffer to remove blood, followed by perfusion with a digestion solution containing collagenase.

-

Digestion: The ventricular tissue is minced and gently agitated in the digestion solution until individual myocytes are released.

-

Filtration and Settling: The cell suspension is filtered to remove undigested tissue, and the myocytes are allowed to settle by gravity.

-

Calcium Reintroduction: The isolated myocytes are gradually reintroduced to Ca2+-containing solutions to ensure viability.

-

Culture: For short-term experiments, myocytes can be maintained in a serum-free medium.

Electrophysiological Recording of IKr (Rapid Delayed Rectifier K+ Current)

Whole-cell patch-clamp technique is employed to record IKr from isolated ventricular myocytes.

-

Pipette Solution (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP, pH adjusted to 7.2 with KOH.

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Voltage-Clamp Protocol:

-

Holding potential: -50 mV.

-

Depolarizing pulse to +20 mV for 2 seconds to activate IKr.

-

Repolarizing pulse to -50 mV to record the IKr tail current.

-

-

Drug Application: this compound is applied via the bath perfusion system at desired concentrations. The effect on the IKr tail current is measured.

Measurement of L-type Ca2+ Current

The whole-cell patch-clamp technique is used to measure L-type Ca2+ currents.

-

Pipette Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 MgATP, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. Na+ and K+ currents are blocked to isolate the Ca2+ current.

-

Voltage-Clamp Protocol:

-

Holding potential: -80 mV.

-

Depolarizing steps from -40 mV to +60 mV in 10 mV increments.

-

-

Drug Application: this compound is perfused at various concentrations to determine its effect on the peak inward Ca2+ current.

Signaling Pathways and Logical Relationships

The primary intended use of this compound is as a negative control for studies investigating the role of CaMKII. The underlying logic is that any observed effects of KN-93 that are absent with this compound treatment can be attributed to CaMKII inhibition. However, the off-target effects of this compound complicate this interpretation.

Caption: Logical workflow for interpreting experimental results using KN-93 and this compound.

The off-target effects of this compound on ion channels directly impact the cardiac action potential and cellular excitability, independent of the CaMKII signaling pathway. Inhibition of IKr can lead to a prolongation of the action potential duration, while inhibition of L-type Ca2+ channels can reduce the plateau phase amplitude and duration.

References

Methodological & Application

Application Notes and Protocols for the Use of KN-92 as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proper use of KN-92 as a negative control in experiments investigating the role of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Adherence to these guidelines is critical for the accurate interpretation of results obtained with the CaMKII inhibitor, KN-93.

Core Principle: The Importance of a Proper Negative Control

KN-93 is a widely used, cell-permeable inhibitor of CaMKII. It competitively blocks the binding of calmodulin to the kinase, thereby preventing its activation. To confidently attribute an observed biological effect to the inhibition of CaMKII by KN-93, it is essential to employ a negative control that is structurally similar to KN-93 but does not inhibit CaMKII. This compound serves this purpose. It is an inactive analog of KN-93, meaning it possesses a very similar chemical structure but lacks the CaMKII inhibitory activity.[1][2][3][4]

The primary rationale for using this compound is to control for any off-target or non-specific effects of KN-93 that are independent of CaMKII inhibition. By comparing the results from cells or systems treated with KN-93 to those treated with this compound at the same concentration, researchers can more definitively conclude that the observed effects of KN-93 are due to its specific action on CaMKII.

Critical Consideration: Off-Target Effects of this compound and KN-93

It is crucial to be aware that both KN-93 and its inactive analog, this compound, can exert off-target effects, particularly on ion channels. Both compounds have been shown to reversibly inhibit L-type calcium channels (CaV1.2 and CaV1.3) in a CaMKII-independent manner.[5][6] Additionally, KN-93 has been reported to block several types of voltage-gated potassium channels (Kv channels).[7] While this compound is also reported to block some potassium channels, its potency and spectrum of activity may differ from KN-93.[7]

Therefore, when designing experiments, it is imperative to consider these potential confounding effects. If the biological process under investigation is sensitive to changes in intracellular calcium concentration or potassium channel activity, any effects observed with KN-93 that are not replicated by this compound are more likely to be a result of CaMKII inhibition. However, effects observed with both compounds may be attributable to their shared off-target activities.

Data Presentation: Quantitative Comparison of KN-93 and this compound

The following table summarizes key quantitative data for KN-93 and this compound to aid in experimental design and data interpretation.

| Compound | Target | Activity | IC50 / Ki | Concentration for Off-Target Effects |

| KN-93 | CaMKII | Inhibitor | Ki: 370 nM | L-type Ca2+ channels: Inhibition observed at 1-10 µM |

| L-type Ca2+ Channels | Inhibitor | - | Inhibition observed at 1-10 µM | |

| Voltage-gated K+ Channels | Blocker | - | Inhibition observed at 0.3-3 µM | |

| This compound | CaMKII | Inactive Analog | No significant inhibition | L-type Ca2+ channels: Inhibition observed at 1-10 µM |

| Voltage-gated K+ Channels | Blocker | - | - |

Experimental Protocols

Herein, we provide detailed protocols for key experiments utilizing this compound as a negative control.

Protocol 1: Western Blot Analysis of CaMKII Substrate Phosphorylation

This protocol is designed to assess the specific inhibition of CaMKII activity by KN-93 by measuring the phosphorylation of a known CaMKII substrate.

Workflow Diagram:

Caption: Western blot workflow for assessing CaMKII activity.

Materials:

-

Cultured cells expressing the target of interest

-

KN-93 (e.g., 10 mM stock in DMSO)

-

This compound (e.g., 10 mM stock in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., ionomycin, glutamate)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific for the phosphorylated form of the CaMKII substrate

-

Primary antibody for the total form of the CaMKII substrate

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

If necessary, starve cells in serum-free medium for 2-4 hours to reduce basal phosphorylation levels.

-

Pre-incubate cells with the desired concentration of KN-93, this compound, or an equivalent volume of DMSO (vehicle control) for 30-60 minutes. A typical concentration range to start with is 1-10 µM.

-

Stimulate the cells with an appropriate agonist to activate CaMKII for the desired time.

-

-

Protein Extraction:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

For normalization, the membrane can be stripped and re-probed for the total substrate and a loading control.

-

Expected Results: A significant decrease in the phosphorylation of the CaMKII substrate should be observed in the KN-93 treated sample compared to the vehicle control. The this compound treated sample should show a phosphorylation level similar to the vehicle control, indicating that the effect of KN-93 is due to CaMKII inhibition.

Protocol 2: Cellular Calcium Imaging

This protocol describes how to use this compound as a negative control to investigate the role of CaMKII in modulating intracellular calcium dynamics.

Signaling Pathway Diagram:

Caption: CaMKII signaling pathway in calcium homeostasis.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

KN-93

-

This compound

-

Vehicle (DMSO)

-

Stimulating agent

-

Fluorescence microscope with a calcium imaging system

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Prepare a loading solution of the calcium indicator dye in HBSS. For Fluo-4 AM, a typical concentration is 1-5 µM with 0.02% Pluronic F-127.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Treatment and Imaging:

-

Mount the dish or coverslip on the microscope stage.

-

Acquire a baseline fluorescence recording for a few minutes.

-

Add KN-93, this compound, or DMSO to the cells and incubate for 15-30 minutes.

-

Continue recording the fluorescence.

-

Add the stimulating agent to elicit a calcium response and record the changes in fluorescence.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity over time. This is often expressed as a ratio (for ratiometric dyes like Fura-2) or as a relative change in fluorescence (ΔF/F0 for single-wavelength dyes like Fluo-4).

-

Compare the characteristics of the calcium transients (e.g., peak amplitude, duration, frequency of oscillations) between the different treatment groups.

-

Expected Results: If CaMKII is involved in modulating the calcium signal, treatment with KN-93 should alter the calcium transient compared to the vehicle control. The this compound treated cells should exhibit a calcium response similar to the vehicle control. Any similar effects of KN-93 and this compound on the calcium signal may be due to their off-target effects on calcium channels.

Protocol 3: Electrophysiology (Patch-Clamp)

This protocol provides a framework for using this compound to investigate the role of CaMKII in regulating ion channel activity.

Logical Relationship Diagram:

Caption: Logic for interpreting electrophysiology results with this compound.

Materials:

-

Cells expressing the ion channel of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Patch pipettes

-

Intracellular and extracellular recording solutions

-

KN-93

-

This compound

-

Vehicle (DMSO)

-

Data acquisition and analysis software

Procedure:

-

Cell Preparation:

-

Prepare cells for patch-clamp recording.

-

-

Recording Configuration:

-

Establish a whole-cell patch-clamp configuration.

-

-

Baseline Recording:

-

Record baseline ion channel activity in response to a voltage protocol appropriate for the channel of interest.

-

-

Compound Application:

-

Perfuse the cell with the extracellular solution containing either vehicle (DMSO), KN-93, or this compound at the desired concentration.

-

Alternatively, the compounds can be included in the intracellular pipette solution.

-

-

Recording During and After Treatment:

-

Record the ion channel activity during and after the application of the compounds.

-

-

Data Analysis:

-

Analyze the current-voltage relationship, channel kinetics (activation, inactivation, deactivation), and other relevant parameters.

-

Compare the effects of KN-93 and this compound to the baseline and vehicle control recordings.

-

Expected Results: If CaMKII modulates the ion channel, KN-93 should produce a change in the channel's properties. This compound should not produce the same effect. If both compounds alter the channel's activity, this suggests an off-target effect. The specific nature of the off-target effect (e.g., block of L-type calcium channels) should be considered in the interpretation.

Conclusion

The judicious use of this compound as a negative control is indispensable for researchers using KN-93 to investigate the physiological roles of CaMKII. By carefully designing experiments that include this crucial control and being mindful of the potential off-target effects of both compounds, scientists can generate more robust and reliable data, leading to a clearer understanding of CaMKII-mediated signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. KN 92 | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. CaMKII-independent effects of KN93 and its inactive analog KN92: reversible inhibition of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

Determining the Optimal Concentration of KN-92 for Cellular Experiments

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

KN-92 is widely utilized in cell biology and pharmacology as a negative control for its structural analog, KN-93. KN-93 is a well-established inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a critical serine/threonine kinase involved in a myriad of cellular processes.[1][2] While KN-93 effectively blocks CaMKII activity, it is also known to exhibit off-target effects, including the inhibition of various ion channels.[2][3][4] this compound, which is structurally similar to KN-93 but does not significantly inhibit CaMKII at concentrations where KN-93 is active, serves as an essential tool to differentiate the specific effects of CaMKII inhibition from the non-specific actions of KN-93.[3][5] Determining the optimal concentration of this compound is therefore a critical step in ensuring the validity of experiments aimed at elucidating the role of CaMKII. This document provides a detailed protocol for establishing the appropriate concentration of this compound for your specific experimental system.

Mechanism of Action and Key Considerations:

KN-93 is reported to inhibit CaMKII with an IC50 (half-maximal inhibitory concentration) of approximately 1-4 µM, depending on the specific assay conditions.[3] It acts by competitively blocking the binding of Ca2+/calmodulin to the kinase.[5] Conversely, this compound is considered an inactive analog.[5][6] However, both this compound and KN-93 have been shown to directly affect other cellular targets, such as L-type Ca2+ channels and voltage-gated K+ channels.[3][4] Therefore, the "optimal" concentration of this compound is one that matches the concentration of KN-93 used in the experiment to control for these off-target effects, without independently causing significant cellular changes.

Data Presentation: Quantitative Overview of this compound and KN-93

The following table summarizes key quantitative data for this compound and its active counterpart, KN-93, to aid in experimental design.

| Compound | Target | IC50 / Ki | Common Working Concentration | Off-Target Effects Noted |

| KN-93 | CaMKII | IC50: ~1–4 μM[3] | 0.3–10 μM[4][7] | L-type Ca2+ channels, Voltage-gated K+ channels (Kv1, Kv2, Kv3, Kv4, hERG)[3][4] |

| This compound | (Control) | Inactive at concentrations where KN-93 inhibits CaMKII[5] | Matched to KN-93 concentration | L-type Ca2+ channels, Voltage-gated K+ channels[3][4] |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of KN-93 in Your System

Before determining the appropriate concentration of this compound, it is imperative to first establish the minimal effective concentration of KN-93 that elicits the desired biological response, presumably through CaMKII inhibition.

Objective: To identify the lowest concentration of KN-93 that produces a statistically significant effect on the endpoint of interest.

Materials:

-

KN-93 (powder, to be dissolved in DMSO)

-

Cell line or primary cells of interest

-

Appropriate cell culture medium and supplements

-

Reagents for the specific biological assay (e.g., antibodies for western blotting, reagents for viability assays, etc.)

-

Multi-well plates (e.g., 96-well, 24-well, or 6-well)

-

Vehicle control (DMSO)

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of KN-93 (e.g., 10 mM) in anhydrous DMSO. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and stabilize overnight.

-

Dose-Response Treatment:

-

Prepare a series of dilutions of KN-93 in cell culture medium to achieve a range of final concentrations. A typical starting range could be 0.1, 0.5, 1, 2, 5, and 10 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest KN-93 concentration) and an untreated control.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of KN-93 or the vehicle control.

-

-

Incubation: Incubate the cells for a duration relevant to the biological process being studied. This could range from minutes to hours or even days.

-

Endpoint Analysis: Perform the specific assay to measure the biological response of interest. This could be, for example, a Western blot for a downstream target of CaMKII, a cell viability assay, or a functional assay.

-

Data Analysis: Plot the measured response as a function of the KN-93 concentration. Determine the lowest concentration that produces a significant effect. This will be your working concentration of KN-93.

Protocol 2: Validating the Optimal Concentration of this compound as a Negative Control

Objective: To confirm that this compound, at the working concentration of KN-93 determined in Protocol 1, does not independently affect the biological endpoint of interest.

Materials:

-

This compound (powder, to be dissolved in DMSO)

-

KN-93 (from Protocol 1)

-

Cell line or primary cells of interest

-

Appropriate cell culture medium and supplements

-

Reagents for the specific biological assay

-

Multi-well plates

-

Vehicle control (DMSO)

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Comparative Treatment:

-

Prepare the following treatment conditions in cell culture medium:

-

Untreated Control

-

Vehicle Control (DMSO)

-

KN-93 at its predetermined optimal concentration.

-

This compound at the same concentration as KN-93.

-

-

-

Incubation: Incubate the cells for the same duration as in Protocol 1.

-

Endpoint Analysis: Perform the same biological assay as in Protocol 1.

-

Data Analysis: Compare the results from the different treatment groups. An ideal negative control (this compound) should show no significant difference from the vehicle control and should not produce the same effect as KN-93.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: CaMKII activation pathway and the inhibitory action of KN-93.

Experimental Workflow Diagram

Caption: Workflow for determining the optimal concentration of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Chronic CaMKII inhibition blunts the cardiac contractile response to exercise training - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]

- 4. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. KN 92 | Additional Calcium Binding Protein Modulators: R&D Systems [rndsystems.com]

- 7. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KN-92 in In Vitro Studies

These application notes provide detailed information on the solubility and preparation of KN-92 for use in in vitro research applications. The protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation: this compound Solubility

This compound is a derivative of KN-93 and serves as an inactive control in studies investigating the effects of Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibition. Accurate solubility data is critical for the preparation of stock solutions and subsequent experimental dilutions.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | ≥24.65 | ~44.8 | - |

| DMSO | 5.55 | 10 | - |

| DMSO | 5 | ~9.1 | Stock solutions are stable for up to 4 months at -20°C. |

| Ethanol | ≥11.73 | ~21.3 | Requires gentle warming and sonication. |

| Water | Insoluble | - | - |

Molecular Weight of this compound is approximately 554.98 g/mol . Molarity calculations are based on this value.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

-

-

Procedure:

-

Aseptically weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.55 mg of this compound.

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube. For a 10 mM solution from 5.55 mg of this compound, add 1 mL of DMSO.

-

Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, DMSO stock solutions are stable for up to 4 months.

-

Preparation of Working Solutions for Cell Culture

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile tubes for dilution

-

-

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in your experimental design.

-

-

For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.

-

Add the final working solutions to your cell cultures as per your experimental protocol.

-

Mandatory Visualizations

CaMKII Signaling Pathway and Inhibition

Caption: CaMKII activation by intracellular calcium and its inhibition by KN-93.

Experimental Workflow for In Vitro Studies with this compound

Caption: General workflow for an in vitro experiment using this compound as a negative control.

Application of KN-92 in Patch-Clamp Electrophysiology: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN-92 is widely recognized in cellular biology as the inactive analog of KN-93, a potent inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). While KN-93 is extensively used to investigate CaMKII-mediated signaling pathways, this compound serves as a crucial negative control in such experiments. However, a growing body of evidence from patch-clamp electrophysiology studies has revealed that this compound possesses significant CaMKII-independent effects, directly modulating the activity of various ion channels. This discovery underscores the importance of careful interpretation of data when using these compounds and highlights the potential of this compound as a tool for studying ion channel function directly.

These application notes provide a comprehensive overview of the known effects of this compound on different ion channels, supported by quantitative data and detailed experimental protocols for its use in patch-clamp studies.

Mechanism of Action and Key Applications

This compound's primary utility in electrophysiology stems from its direct, off-target effects on voltage-gated ion channels. Its ability to modulate these channels independently of CaMKII inhibition makes it a useful tool for:

-

Dissecting CaMKII-dependent vs. -independent signaling: By comparing the effects of KN-93 and this compound, researchers can differentiate between cellular responses mediated by CaMKII and those resulting from direct ion channel modulation.

-

Investigating ion channel pharmacology: The direct interaction of this compound with certain ion channels provides a pharmacological tool to probe their structure-function relationships and gating mechanisms.

-

Characterizing neuronal and cardiac excitability: Given its effects on key channels involved in action potential generation and propagation, this compound can be used to study the regulation of cellular excitability in various cell types.

Data Presentation: Effects of this compound on Ion Channels

The following tables summarize the quantitative data on the effects of this compound on various voltage-gated ion channels as determined by patch-clamp electrophysiology. It is important to note that while this compound is often used as a control for KN-93, its own potency can differ, and direct IC50 values for this compound are not always available.

| Ion Channel Target | Cell Type/Expression System | Effect | Effective Concentration | IC50 Value | Reference |

| L-type Ca²⁺ Channels (CaV1.2, CaV1.3) | Cultured cells, primary neurons, brain slices | Reversible Inhibition | Dose-dependent | Not explicitly stated, but effects are comparable to KN-93 (IC50 ~1 µM for L-type channels) | [1][2] |

| Voltage-gated K⁺ (Kv) Channels | Various (e.g., HEK cells expressing specific Kv subtypes) | Inhibition | 1 µM | Not explicitly stated | |

| Kv1.2 | Inhibition | 1 µM | Not explicitly stated | ||

| Kv1.4 | Inhibition | 1 µM | Not explicitly stated | ||

| Kv1.5 | Inhibition | 1 µM | Not explicitly stated | ||

| Kv2.1 | Inhibition | 1 µM | Not explicitly stated | ||

| Kv3.2 | Inhibition | 1 µM | Not explicitly stated | ||

| hERG (Kv11.1) | Inhibition | 1 µM | Not explicitly stated | ||

| Rapid delayed rectifier K⁺ current (IKr) | Mammalian ventricular myocytes | Inhibition | 1 µM | Not explicitly stated | [3] |

Note: The lack of specific IC50 values for this compound in much of the literature highlights a critical gap. Researchers should perform dose-response experiments to determine the precise potency of this compound in their specific experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound suitable for use in patch-clamp experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Determine the required stock concentration: A common stock concentration for this compound is 10 mM.

-

Calculate the required mass of this compound:

-

Molecular Weight of this compound: 459.0 g/mol

-

For a 10 mM stock in 1 mL of DMSO:

-

Mass (g) = 10 mmol/L * 0.001 L * 459.0 g/mol = 0.00459 g = 4.59 mg

-

-

-

Dissolution:

-

Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage.

-

Note: Always protect the stock solution from light.

Protocol 2: Whole-Cell Patch-Clamp Recording of Ion Channel Inhibition by this compound

This protocol provides a general methodology for applying this compound and recording its effects on voltage-gated ion channels in a whole-cell patch-clamp configuration.

Materials:

-

Cultured cells expressing the ion channel of interest or acutely dissociated primary cells.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pipette pulling.

-

Pipette puller and fire-polisher.

-

Extracellular (bath) solution appropriate for the ion channel being studied.

-

Intracellular (pipette) solution appropriate for the ion channel being studied.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Perfusion system for drug application.

Procedure:

-

Cell Preparation: Plate cells on coverslips at an appropriate density for patch-clamping. For primary cells, follow established dissociation protocols.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to achieve a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Solution Preparation:

-

Prepare and filter (0.22 µm) the extracellular and intracellular solutions.

-

Prepare the final working concentration of this compound by diluting the stock solution in the extracellular solution immediately before use. For example, to achieve a 1 µM final concentration from a 10 mM stock, perform a 1:10,000 dilution (e.g., 1 µL of stock in 10 mL of extracellular solution).

-

Important: Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound solution.

-

-

Establishing a Whole-Cell Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the control extracellular solution.

-

Approach a target cell with the patch pipette under positive pressure.

-

Form a gigaohm seal (≥1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.

-

Apply a voltage protocol appropriate for activating the ion channel of interest and record baseline currents.

-

Switch the perfusion to the extracellular solution containing the desired concentration of this compound.

-

Continuously apply the voltage protocol and record the current as the drug takes effect. The time to effect will vary depending on the perfusion rate and the binding kinetics of this compound to the channel.

-

After observing a stable effect, switch the perfusion back to the control extracellular solution to test for reversibility (washout).

-

As a control, in separate experiments, apply the vehicle (DMSO-containing) solution to ensure that the solvent itself does not affect the channel activity.

-

-

Data Analysis:

-